molecular formula C11H12BrNO3 B8341083 1-(Bromomethyl)-4-(cyclopropylmethoxy)-2-nitrobenzene

1-(Bromomethyl)-4-(cyclopropylmethoxy)-2-nitrobenzene

Cat. No. B8341083
M. Wt: 286.12 g/mol
InChI Key: MRFCILRGLGZAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08703758B2

Procedure details

To a mixture of 4-(cyclopropylmethoxy)-1-methyl-2-nitrobenzene (66.4 g) and a solution of N-bromosuccinimide (68.4 g) in ethyl acetate (1.0 L) was added 2,2′-azobis(2-methylpropionitrile) (2.63 g) in 5 portions at 90° C. The reaction mixture was stirred at 90° C. overnight. To the reaction mixture were added N-bromosuccinimide (34.2 g) and 2,2′-azobis(2-methylpropionitrile) (1.32 g) at 90° C. The mixture was allowed to cool to room temperature, concentrated under reduced pressure and left standing overnight. The resulting crystals were collected by filtration, washed with methanol, and dried under reduced pressure to give the title compound (49.9 g).
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=2)[CH2:3][CH2:2]1.[Br:16]N1C(=O)CCC1=O>C(OCC)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:16][CH2:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)=[CH:7][C:8]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
66.4 g
Type
reactant
Smiles
C1(CC1)COC1=CC(=C(C=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
68.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2.63 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
34.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.32 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OCC1CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 49.9 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.